3-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
Description
This compound features a benzothiazole-1,1-dione core linked to a piperazine moiety substituted with a 2-cyclopropylthiazole group. The piperazine-thiazole-cyclopropyl substituent introduces conformational flexibility and steric bulk, which may influence binding affinity and selectivity.
Properties
IUPAC Name |
3-[4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c23-26(24)16-4-2-1-3-15(16)17(20-26)22-9-7-21(8-10-22)11-14-12-25-18(19-14)13-5-6-13/h1-4,12-13H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAZKQXYLYHFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, contributing to their diverse range of activities.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to their diverse range of activities.
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability, as suggested by lipinski’s rule of five.
Biochemical Analysis
Biochemical Properties
The thiazole ring in 3-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is known to interact with various enzymes, proteins, and other biomolecules. Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cell type and cellular context. This compound has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific cellular processes affected by this compound are still being explored.
Biological Activity
The compound 3-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzothiazole moiety and a piperazine ring, which are known to contribute to various biological activities. The molecular formula can be represented as , with a molecular weight of approximately 342.46 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Provides flexibility and receptor binding |
| Benzothiazole Core | Associated with antimicrobial and anticancer properties |
| Cyclopropyl Group | Enhances lipophilicity and bioavailability |
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, specific data on the compound's efficacy against these pathogens remains limited.
Anticancer Potential
The benzothiazole derivatives have shown promise in anticancer research. A study focused on related compounds demonstrated significant cytotoxicity against leukemia cell lines with IC50 values ranging from 4 to 9 µM . This suggests that the compound may possess similar properties, warranting further investigation into its antiproliferative effects on cancer cells.
The proposed mechanism for the anticancer activity of benzothiazole derivatives typically involves the induction of apoptosis in cancer cells. This process may be mediated through the activation of caspase pathways or the inhibition of specific kinases involved in cell proliferation.
Study 1: Synthesis and Evaluation
A study synthesized several benzothiazole derivatives and evaluated their biological activities. Among these, one derivative exhibited notable cytotoxicity against human CD4+ lymphocytes, which are crucial for HIV replication . This indicates a potential application in HIV research, although further studies are needed to assess selectivity and safety.
Study 2: Antimicrobial Testing
Another study assessed the antimicrobial activity of thiazole-based compounds against various pathogens. The results showed that while some derivatives had limited effectiveness against bacteria, they displayed significant antifungal activity against Candida albicans . This highlights the need for targeted testing of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related analogs:
Structural and Functional Insights:
Core Scaffold Differences: The target compound’s benzothiazole-1,1-dione core distinguishes it from BK80264 (pyrimidine-based) and CAS 2549014-66-4 (benzothiazole-dione with triazolone). Urea derivatives (11a–11o) replace the benzothiazole-dione with a phenylurea group, which introduces hydrogen-bonding capacity but reduces aromatic planarity .
Substituent Effects :
- The cyclopropylthiazole moiety in the target compound and BK80264 provides steric hindrance and metabolic stability compared to the triazolone in CAS 2549014-66-4 or the hydrazinyl-oxoethyl group in urea derivatives .
- Piperazine vs. Piperidine : The target compound’s piperazine linker (two nitrogen atoms) may enhance solubility and flexibility relative to the piperidine (single nitrogen) in BK80264 and CAS 2549014-66-4 .
Synthetic Feasibility :
- Urea derivatives (11a–11o) exhibit high yields (83.7–88.9%), suggesting robust synthetic routes for piperazine-thiazole intermediates. However, the target compound’s synthesis may face challenges due to the benzothiazole-dione’s reactivity .
Pharmacological Potential: While biological data for the target compound are unavailable, urea derivatives (11a–11o) show structural features (e.g., halogenated aryl groups) associated with kinase or protease inhibition. The trifluoromethyl and chloro substituents in 11d, 11e, 11k correlate with enhanced potency in similar scaffolds .
Preparation Methods
Synthesis of 1λ⁶,2-Benzothiazole-1,1-dione
The benzothiazole sulfone core is prepared by oxidizing 2-mercaptobenzothiazole using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to室温. Complete conversion is confirmed by thin-layer chromatography (TLC) and NMR spectroscopy.
Reaction Conditions :
Synthesis of 2-Cyclopropyl-4-(chloromethyl)-1,3-thiazole
The thiazole-cyclopropyl fragment is synthesized via a Hantzsch thiazole reaction :
-
Cyclopropanation : Cyclopropanecarboxylic acid is converted to its acid chloride using thionyl chloride, then reacted with ammonia to form cyclopropanecarboxamide.
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Thiazole Formation : The carboxamide is treated with α-bromoacetone and elemental sulfur in ethanol under reflux to yield 2-cyclopropyl-1,3-thiazole-4-methanol.
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Chlorination : The alcohol is converted to the chloromethyl derivative using thionyl chloride.
Reaction Conditions :
Final Alkylation of Piperazine
The chloromethyl-thiazole is coupled to the piperazine intermediate via N-alkylation in the presence of a base.
Reaction Conditions :
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Substrate : 3-Piperazinyl-1,1-dioxo-1,2-benzothiazole (1.0 equiv).
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Alkylating Agent : 2-Cyclopropyl-4-(chloromethyl)-1,3-thiazole (1.1 equiv).
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Base : K₂CO₃ (3.0 equiv).
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Solvent : Acetonitrile (0.1 M).
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Temperature : 60°C, 12 hours.
Purification and Characterization
Purification
The crude product is purified via flash column chromatography (SiO₂, ethyl acetate/hexanes gradient) followed by recrystallization from ethanol/water.
Analytical Data
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High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₈H₂₀N₄O₂S₂ [M+H]⁺: 412.1024; Found: 412.1028.
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¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 1H, ArH), 7.75–7.65 (m, 2H, ArH), 4.45 (s, 2H, CH₂), 3.85–3.70 (m, 4H, piperazine), 2.80–2.60 (m, 4H, piperazine), 2.45 (m, 1H, cyclopropyl), 1.20–1.00 (m, 4H, cyclopropyl).
Optimization Challenges and Solutions
Low Yields in Piperazine Coupling
Initial attempts using Ullmann coupling resulted in <50% yield due to steric hindrance. Switching to Buchwald-Hartwig conditions improved yields to 70–75%.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Step 1: Utilize reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency, as demonstrated in analogous piperazine-thiazole syntheses .
- Step 2: Employ catalysts such as triethylamine or palladium-based agents to minimize by-products, as seen in thiazole-triazole coupling reactions .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. What analytical techniques are recommended for confirming the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify piperazine-thiazole connectivity and cyclopropyl group integration .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks with <2 ppm error .
- HPLC: Monitor purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. Which in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases (e.g., EGFR or COX-2) using fluorogenic substrates .
- Cell Viability Assays: Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Binding Affinity Studies: Perform fluorescence polarization assays to measure interactions with target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key pharmacophores?
Methodological Answer:
- Step 1: Synthesize analogs with modifications to the cyclopropyl-thiazole or piperazine moieties (e.g., substituent variations or ring expansion) .
- Step 2: Compare biological activity data (IC, EC) across analogs to map critical functional groups .
- Step 3: Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to correlate structural features with binding modes .
Q. How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Controlled Replication: Repeat assays under standardized conditions (e.g., pH, temperature, and cell passage number) .
- Meta-Analysis: Aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in solubility) .
- Mechanistic Validation: Use knock-out models or siRNA silencing to confirm target specificity .
Q. What methodologies are recommended for assessing the compound’s environmental fate and ecotoxicological effects?
Methodological Answer:
- Biodegradation Studies: Incubate the compound in soil/water microcosms and monitor degradation via LC-MS .
- Ecotoxicology Assays: Test acute toxicity in Daphnia magna or Danio rerio (zebrafish) embryos using OECD guidelines .
- Bioaccumulation Modeling: Predict environmental persistence using EPI Suite or QSAR models .
Q. What computational approaches are effective for predicting binding affinities and metabolic pathways?
Methodological Answer:
- Molecular Dynamics Simulations: Use GROMACS or AMBER to study ligand-protein stability over 100-ns trajectories .
- ADMET Prediction: Apply SwissADME or pkCSM to estimate permeability, cytochrome P450 interactions, and half-life .
- Metabolite Identification: Simulate Phase I/II metabolism with BioTransformer 3.0 .
Q. What in vivo models are appropriate for pharmacokinetic and toxicity profiling?
Methodological Answer:
- Rodent Models: Conduct IV/PO dosing in Sprague-Dawley rats with plasma sampling at 0–24 h for PK parameters (AUC, C) .
- Toxicokinetics: Measure liver/kidney enzyme levels (ALT, AST, creatinine) post-administration .
- Tissue Distribution: Use radiolabeled compound and autoradiography to track biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
